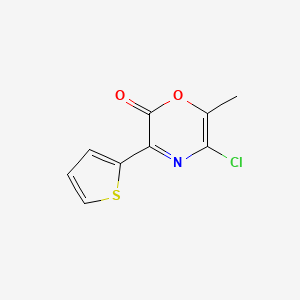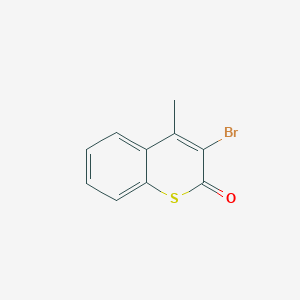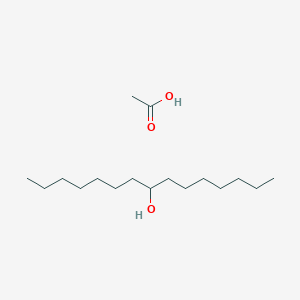![molecular formula C9H10N2O3 B15163105 [Methyl(4-nitrophenyl)amino]acetaldehyde CAS No. 142352-47-4](/img/structure/B15163105.png)
[Methyl(4-nitrophenyl)amino]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methyl(4-nitrophenyl)amino]acetaldehyde is an organic compound with the molecular formula C9H10N2O3. It contains a total of 24 bonds, including 14 non-hydrogen bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde group, 1 tertiary amine group, and 1 nitro group
Vorbereitungsmethoden
The synthesis of [Methyl(4-nitrophenyl)amino]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with methylglyoxal under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
[Methyl(4-nitrophenyl)amino]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
[Methyl(4-nitrophenyl)amino]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [Methyl(4-nitrophenyl)amino]acetaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
[Methyl(4-nitrophenyl)amino]acetaldehyde can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Similar structure but lacks the methylamino group.
4-Nitroaniline: Contains the nitro and amino groups but lacks the aldehyde group.
N-Methyl-4-nitroaniline: Similar structure but lacks the aldehyde group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
142352-47-4 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-(N-methyl-4-nitroanilino)acetaldehyde |
InChI |
InChI=1S/C9H10N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
YFLNKIUXHUXNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)


![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)


![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)



![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
